molecular formula C20H26N2O2S2 B1677935 Ptach CAS No. 848354-66-5

Ptach

Cat. No. B1677935
M. Wt: 390.6 g/mol
InChI Key: MDYDGUOQFUQOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ptach, or poly(triazole-alt-amine-co-chloride), is an innovative, water-soluble, polymeric material that has been developed for use in a wide range of laboratory and clinical applications. Ptach is a hydrophilic, highly charged polymer that is able to form strong complexes with a variety of molecules, including nucleic acids, proteins, and small molecules. Ptach is able to interact with both positively and negatively charged molecules, making it an ideal tool for a variety of biochemical and biophysical studies.

Scientific Research Applications

Post-Translational Modifications (PTMs)

Expanding the Diversity of Chemical Protein Modification Allows Post-Translational Mimicry

  • This study highlights a chemical tagging approach enabling the attachment of multiple modifications to protein scaffolds, mimicking higher organism PTMs. Such advancements allow creating protein probes for detecting inflammation and disease in the mammalian brain, showcasing the potential for dissecting gene product complexity and duplicating in vivo protein PTM patterns in vitro systems (Kasteren et al., 2007).

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

Proton Transfer Reaction Mass Spectrometry: Applications in Atmospheric Sciences

  • PTR-MS has been utilized extensively in atmospheric research for real-time monitoring of volatile organic compounds (VOCs), with significant implications for understanding VOC sources and their roles in air quality issues. Recent advancements in PTR-MS instruments have notably improved their sensitivity and specificity, contributing to a deeper understanding of atmospheric chemistry (Yuan et al., 2017).

Photothermal Therapy (PTT)

Photothermal Therapy and Photoacoustic Imaging via Nanotheranostics in Fighting Cancer

  • This review discusses the use of nanocarriers for improving the efficiency of photothermal therapy (PTT) and photoacoustic imaging (PAI) for cancer treatment and diagnosis. It highlights the development of photothermal transduction agents (PTAs) and strategies for enhancing PTT outcomes, including increasing photothermal conversion efficiency and tumor accumulation of PTAs (Liu et al., 2019).

properties

IUPAC Name

S-[7-oxo-7-[(4-phenyl-1,3-thiazol-2-yl)amino]heptyl] 2-methylpropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S2/c1-15(2)19(24)25-13-9-4-3-8-12-18(23)22-20-21-17(14-26-20)16-10-6-5-7-11-16/h5-7,10-11,14-15H,3-4,8-9,12-13H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYDGUOQFUQOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)SCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464593
Record name PTACH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ptach

CAS RN

848354-66-5
Record name PTACH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PTACH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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